REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:4]([O:13][CH3:14])=[CH:5][C:6]([O:11][CH3:12])=[C:7]([CH:10]=1)[C:8]#[N:9].[H-].[Na+].I[CH3:18]>O1CCCC1>[CH3:12][O:11][C:6]1[CH:5]=[C:4]([O:13][CH3:14])[C:3]([CH2:2][O:1][CH3:18])=[CH:10][C:7]=1[C:8]#[N:9] |f:1.2|
|
Name
|
|
Quantity
|
218 mg
|
Type
|
reactant
|
Smiles
|
OCC=1C(=CC(=C(C#N)C1)OC)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
34.2 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
140 μL
|
Type
|
reactant
|
Smiles
|
IC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature under argon for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The icebath was removed after 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
Water was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with methylene chloride (2×15 mL)
|
Type
|
WASH
|
Details
|
The organic layers were washed with brine (1×2 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel)
|
Type
|
WASH
|
Details
|
eluting with 40% ethyl acetate in hexanes
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C#N)C=C(C(=C1)OC)COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 221 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |